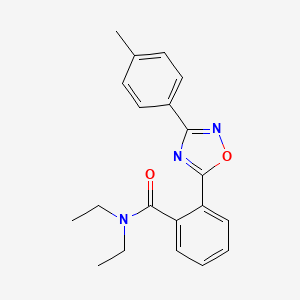
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ANAVEX2-73, is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders.
Mechanism of Action
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a sigma-1 receptor agonist, which is a chaperone protein that plays a crucial role in neuroprotection and neuroplasticity. It also modulates the muscarinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide also reduces oxidative stress and inflammation, which are common features of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.
Future Directions
For research include investigating its potential therapeutic effects on other neurological and psychiatric disorders, optimizing its pharmacokinetic properties, and developing new analogs with improved potency and selectivity for the sigma-1 receptor.
In conclusion, N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders. Its mechanism of action involves modulating the sigma-1 receptor and muscarinic acetylcholine receptor, leading to improved cognitive function, neuroprotection, and reduced oxidative stress and inflammation. While N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations, it has several advantages for lab experiments, and future research directions include evaluating its safety and efficacy in humans and developing new analogs with improved potency and selectivity.
Synthesis Methods
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process involving the reaction of isobutyryl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-amine, followed by the reaction with 4-aminobutanamide. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and depression. It has been shown to improve cognitive function, reduce oxidative stress, and enhance neuroprotection in preclinical studies.
properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(2)11-18-15(21)8-5-9-16-19-17(20-23-16)13-6-4-7-14(10-13)22-3/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVWVFBXYCPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)




![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)
![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)
![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)
